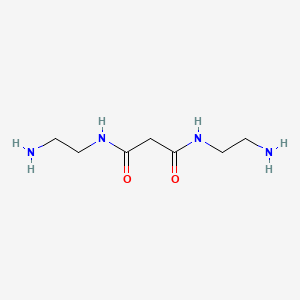

Propanediamide, N,N'-bis(2-aminoethyl)-

Description

Structural Context within Polyamine-Amide Ligand Systems

Propanediamide, N,N'-bis(2-aminoethyl)- belongs to the broader class of polyamine-amide ligands, which are characterized by the presence of both amine and amide functionalities. Polyamines are organic compounds containing two or more amino groups, and they are known for their ability to form stable chelate complexes with metal ions. The incorporation of amide groups into a polyamine framework introduces several key structural and electronic features.

The amide group is a resonance hybrid, which results in a planar geometry and restricted rotation around the C-N bond. This structural rigidity can influence the pre-organization of the ligand for metal ion binding. Furthermore, the amide nitrogen is generally less basic than an amine nitrogen, and the amide protons can be acidic, particularly when coordinated to a metal ion. This allows for the formation of strong hydrogen bonds, which can further stabilize the resulting metal complexes. science.gov

In the case of Propanediamide, N,N'-bis(2-aminoethyl)-, the central malonamide (B141969) unit provides a flexible backbone, while the terminal aminoethyl groups offer additional coordination sites. This arrangement allows the ligand to potentially act as a tetradentate chelator, binding a metal ion through the two amine nitrogens and potentially through the amide oxygens or deprotonated amide nitrogens, depending on the coordination environment and pH. The flexibility of the ethyl spacers allows the donor atoms to arrange themselves around a metal ion to form stable five- or six-membered chelate rings.

| Feature | Description |

| Backbone | Propanediamide (Malonamide) |

| Side Chains | Two (2-aminoethyl) groups |

| Potential Donor Atoms | Amine Nitrogens, Amide Oxygens, Amide Nitrogens (deprotonated) |

| Potential Denticity | Tetradentate |

| Key Structural Elements | Flexible ethyl spacers, planar amide groups |

Evolution of Research in Chelating Ligands Containing Amide and Amine Moieties

The field of chelating ligands has evolved significantly over the past century, with the term "chelate" first being introduced in 1920 to describe the "claw-like" grip of a ligand on a central metal atom. Early research focused on simple polyamines and polycarboxylates, such as ethylenediamine (B42938) and EDTA, respectively. These ligands demonstrated the profound stabilizing effect of forming ring structures with metal ions, known as the chelate effect.

The incorporation of amide groups into chelating ligands represented a significant advancement, offering a way to fine-tune the electronic and steric properties of the resulting metal complexes. The amide group's ability to act as a hydrogen bond donor and acceptor, as well as its potential for deprotonation to form a strong anionic donor, provided chemists with a versatile tool for ligand design.

Research into ligands containing both amide and amine moieties has been driven by several factors. In bioinorganic chemistry, the peptide bond (an amide linkage) is ubiquitous, and the study of simple amide-containing ligands provides insights into the coordination chemistry of proteins and peptides with metal ions. In catalysis, the electronic properties of the amide group can be used to modulate the reactivity of a metal center. In materials science, the structural rigidity and hydrogen-bonding capabilities of amide groups can be exploited to create self-assembling supramolecular structures.

More recent research has focused on the development of highly pre-organized ligands, such as cryptands and other macrocyclic structures, which can exhibit high selectivity for specific metal ions. nih.gov The design of these complex architectures often involves the strategic placement of both amine and amide groups to create a binding cavity that is complementary in size and geometry to the target metal ion.

Fundamental Research Questions Driving the Study of this Compound Class

The study of Propanediamide, N,N'-bis(2-aminoethyl)- and related polyamine-amide ligands is motivated by a number of fundamental research questions:

Coordination Chemistry and Complex Stability: How does the interplay between the amine and amide donor groups influence the coordination geometry, stability, and reactivity of the resulting metal complexes? What are the preferred coordination modes of these ligands with different metal ions?

Ligand Design and Synthesis: How can the synthesis of these ligands be optimized to achieve high yields and purity? How can the ligand structure be systematically modified to tune its properties for specific applications?

Thermodynamics and Kinetics of Complexation: What are the thermodynamic driving forces behind the formation of metal complexes with these ligands? How do factors such as pH, solvent, and the nature of the metal ion affect the stability and formation rates of these complexes?

Catalytic Applications: Can metal complexes of these ligands be used as catalysts for organic transformations? How does the ligand environment influence the catalytic activity and selectivity?

Biomedical Applications: Can these ligands be used as chelating agents for the treatment of metal overload diseases, or as components of diagnostic imaging agents? What are their interactions with biological systems?

Supramolecular Chemistry: Can the hydrogen-bonding capabilities of the amide groups be used to direct the self-assembly of these ligands and their metal complexes into functional supramolecular architectures?

The pursuit of answers to these questions continues to drive innovation in the design and application of chelating ligands containing both amide and amine moieties, with the ultimate goal of developing new molecules with novel and useful properties.

Structure

3D Structure

Properties

CAS No. |

26144-45-6 |

|---|---|

Molecular Formula |

C7H16N4O2 |

Molecular Weight |

188.23 g/mol |

IUPAC Name |

N,N'-bis(2-aminoethyl)propanediamide |

InChI |

InChI=1S/C7H16N4O2/c8-1-3-10-6(12)5-7(13)11-4-2-9/h1-5,8-9H2,(H,10,12)(H,11,13) |

InChI Key |

VESQKMRAHSVRFB-UHFFFAOYSA-N |

Canonical SMILES |

C(CNC(=O)CC(=O)NCCN)N |

Origin of Product |

United States |

Synthetic Strategies and Methodological Advancements for Propanediamide, N,n Bis 2 Aminoethyl

Exploration of Reaction Pathways for Propanediamide Core Formation

The construction of the Propanediamide, N,N'-bis(2-aminoethyl)- molecule is fundamentally centered on the creation of two amide bonds. This is achieved by reacting a derivative of propanedioic acid (malonic acid) with ethylenediamine (B42938).

Amidation Reactions for Diamide (B1670390) Linkages

The formation of the diamide linkages can be approached through several established amidation routes. A prevalent and direct method is the thermal aminolysis of malonic acid esters, such as dimethyl malonate or diethyl malonate. nih.gov This reaction involves heating a mixture of the malonic ester with the amine. High temperatures, often exceeding 160-185 °C, are typically required to drive the reaction to completion. nih.govmdpi.com

An alternative pathway is the direct condensation of malonic acid with an amine. This method is atom-economical as the only byproduct is water. However, it presents the challenge of forming unreactive ammonium (B1175870) carboxylate salts between the acidic carboxylic acid and the basic amine. mdpi.com To overcome this, the reaction must be conducted at high temperatures (generally above 160 °C) to facilitate dehydration and promote amide bond formation. sci-hub.se The continuous removal of water, often via azeotropic distillation with a Dean-Stark apparatus, is crucial for shifting the equilibrium towards the product. mdpi.com

Amine Functionalization Techniques

The amine component required for the synthesis of the target molecule is ethylenediamine. This molecule possesses two primary amine groups, which introduces the potential for polymerization, a common issue in the synthesis of polyamides like nylon. nih.govmdpi.com When reacting with a difunctional acid derivative like diethyl malonate, ethylenediamine can react at both ends to form long polymer chains instead of the desired discrete molecule. Strategic control over reaction stoichiometry is therefore essential and is a key consideration for enhancing selectivity, as discussed in section 2.3.

Catalytic Methodologies in Synthesis

To mitigate the harsh conditions required for thermal amidations, various catalytic systems have been developed. These catalysts can lower the activation energy of the reaction, allowing it to proceed at lower temperatures and often with improved selectivity.

For direct amidation reactions involving carboxylic acids, Lewis acid catalysts are widely employed. nih.gov Boron-based catalysts, such as boronic acids or the borate (B1201080) ester B(OCH₂CF₃)₃, have proven effective. mdpi.comnih.gov These reactions typically necessitate anhydrous conditions to prevent catalyst deactivation and require the removal of the water byproduct. mdpi.comsci-hub.se

Metal-based catalysts also offer a robust alternative. Zirconium compounds like ZrCl₄ and titanium alkoxides such as Ti(OⁱPr)₄ have been successfully used, although they also demand strictly anhydrous environments. sci-hub.se Notably, heterogeneous catalysts like Niobium(V) oxide (Nb₂O₅) have emerged as highly effective for the direct synthesis of diamides from dicarboxylic acids. A significant advantage of Nb₂O₅ is its tolerance to both water and the basic amine substrates, which simplifies reaction setup and can improve catalyst longevity. nih.gov

The table below summarizes common catalytic systems used in amidation reactions relevant to the synthesis of Propanediamide, N,N'-bis(2-aminoethyl)-.

| Catalyst Class | Specific Examples | Typical Conditions | Ref. |

| Boron-Based | Boronic Acids, B(OCH₂CF₃)₃ | Anhydrous solvent (e.g., Toluene, MeCN), 80-110 °C, water removal | mdpi.comnih.gov |

| Metal-Based | ZrCl₄, Ti(OⁱPr)₄, Nb₂O₅ | Anhydrous solvent, 70-100 °C (for Zr, Ti); Higher temperatures for Nb₂O₅ | sci-hub.senih.gov |

Strategies for Enhancing Reaction Selectivity and Yield

The primary obstacle to achieving a high yield of Propanediamide, N,N'-bis(2-aminoethyl)- is the suppression of polymerization. The most effective and straightforward strategy to promote the formation of the desired 1:2 adduct (one malonate unit to two ethylenediamine units) is to employ a significant stoichiometric excess of ethylenediamine. sci-hub.se By ensuring a high concentration of the diamine relative to the malonic acid derivative, the probability of a malonate molecule reacting with two separate ethylenediamine molecules is greatly increased, minimizing the formation of oligomeric and polymeric chains.

Reaction temperature and time are also critical parameters. While heat is necessary to drive the reaction, prolonged exposure to high temperatures can lead to side reactions and degradation. Therefore, optimizing the temperature and reaction duration is essential to maximize the yield of the target compound while minimizing byproduct formation.

Isolation and Purification Techniques for High Purity Synthesis

Upon completion of the reaction, the crude product mixture typically contains the desired diamide, the large excess of unreacted ethylenediamine, and potentially some oligomeric byproducts. A multi-step purification process is required to isolate the target compound in high purity.

Removal of Excess Amine: Ethylenediamine is relatively volatile (boiling point ~117 °C) and can be efficiently removed from the reaction mixture by distillation, often under reduced pressure to avoid thermal degradation of the product.

Separation from Oligomers: Isolating the monomeric diamide from higher molecular weight oligomers can be challenging. nih.gov

Crystallization/Trituration: If the target compound is a solid with solubility characteristics distinct from the oligomeric impurities, crystallization from an appropriate solvent or trituration (washing the solid crude product with a solvent in which it is insoluble) can be an effective purification method. nih.gov

Column Chromatography: For mixtures that are difficult to separate by crystallization, silica (B1680970) gel column chromatography is a viable, albeit less scalable, option.

Acid/Base Washes: An aqueous workup involving washes with dilute acid and base can help remove certain impurities, although care must be taken to avoid hydrolysis of the amide bonds. nih.gov

Analytical Methodologies for Synthetic Intermediate and Product Verification

To confirm the successful synthesis and purity of Propanediamide, N,N'-bis(2-aminoethyl)-, several analytical techniques are employed. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The formation of the product is confirmed by the appearance of characteristic amide bond absorptions, including the C=O stretch (amide I band) around 1650 cm⁻¹ and the N-H bending (amide II band) near 1550 cm⁻¹. The N-H stretching vibrations of the primary and secondary amines appear in the 3200-3400 cm⁻¹ region. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information. universalclass.com

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the different types of protons: the methylene (B1212753) protons of the malonate backbone (-CO-CH₂-CO-), the methylene protons of the ethylenediamine units (-NH-CH₂-CH₂-NH₂), and the protons on the nitrogen atoms (-NH and -NH₂). The integration of these signals helps confirm the ratio of the different parts of the molecule. libretexts.org

¹³C NMR: The carbon NMR spectrum provides confirmation of the carbon skeleton, with characteristic signals for the amide carbonyl carbon, the central malonate carbon, and the two distinct carbons of the ethylenediamine side chains.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound, providing definitive confirmation that the target molecule has been formed. The molecular ion peak should correspond to the calculated mass of C₇H₁₆N₄O₂.

The table below outlines the expected spectroscopic data for the verification of Propanediamide, N,N'-bis(2-aminoethyl)-.

| Analytical Technique | Functional Group / Structural Unit | Expected Observation |

| IR Spectroscopy | Amide C=O Stretch | ~1650 cm⁻¹ |

| Amide N-H Bend | ~1550 cm⁻¹ | |

| N-H Stretch (Amide & Amine) | 3200-3400 cm⁻¹ (typically broad) | |

| ¹H NMR Spectroscopy | -CO-CH₂ -CO- | Singlet, ~3.3-3.5 ppm |

| -NH-CH₂ -CH₂-NH₂ | Multiplet, ~3.2-3.4 ppm | |

| -NH-CH₂-CH₂ -NH₂ | Multiplet, ~2.7-2.9 ppm | |

| -NH - and -NH₂ | Broad signals, variable shift (1.0-5.0 ppm) | |

| ¹³C NMR Spectroscopy | Amide C =O | ~168-172 ppm |

| -CO-C H₂-CO- | ~45-50 ppm | |

| -NH-C H₂-CH₂-NH₂ | ~40-45 ppm | |

| -NH-CH₂-C H₂-NH₂ | ~38-42 ppm | |

| Mass Spectrometry | Molecular Ion [M+H]⁺ | Expected m/z = 189.1352 |

Advanced Coordination Chemistry of Propanediamide, N,n Bis 2 Aminoethyl

Ligand Design Principles and Chelation Properties

The coordination behavior of Propanediamide, N,N'-bis(2-aminoethyl)- is governed by the strategic placement of its nitrogen and oxygen donor atoms. The ligand comprises two terminal primary amine groups and two internal amide groups, making it a versatile chelating agent. The flexibility of the ethyl and propyl spacers between the donor groups allows the ligand to adapt to the preferred coordination geometries of various metal ions.

Multinuclearity and Denticity Considerations

Propanediamide, N,N'-bis(2-aminoethyl)- is a potentially hexadentate ligand, capable of coordinating through its two terminal primary amines, two amide nitrogens (upon deprotonation), and two amide oxygens. However, its most common coordination mode involves acting as a tetradentate N4 donor. In this mode, it binds to a metal center using the two terminal amine nitrogens and the two amide nitrogens, which become available for coordination after losing a proton under appropriate pH conditions.

The flexible nature of this ligand allows it to form both mononuclear and multinuclear complexes. In a mononuclear complex, a single ligand wraps around a single metal ion. This is often observed with metal ions that favor a square planar or octahedral geometry.

Furthermore, the ligand's structure enables the formation of dinuclear complexes. A closely related ligand, N,N′-bis(2-aminoethyl)oxamide, has been shown to form dimeric palladium(II) complexes where two ligand-metal units associate into an "open clamshell"-like structure. acs.orgnih.govcityu.edu.hk In such arrangements, the ligand can bridge two metal centers, leading to polynuclear assemblies with unique structural and potentially catalytic properties. The additional methylene (B1212753) group in the propanediamide backbone, compared to the oxamide (B166460) analogue, provides greater flexibility, which can influence the stability and structure of both monomeric and dimeric species. acs.orgnih.gov

Influence of Amide and Amine Donor Sites on Metal Coordination

The presence of both amine and amide groups within the same molecule is a key feature of Propanediamide, N,N'-bis(2-aminoethyl)-. These two types of donor sites have distinct electronic properties that significantly influence the coordination chemistry. alfachemic.com

Amine Donors: The terminal primary amine groups are neutral, "soft" Lewis bases that readily coordinate to a wide range of transition metal ions. nih.govacs.org

Amide Donors: The amide groups exhibit more complex behavior. While they can coordinate in their neutral form through the carbonyl oxygen, they more commonly act as anionic donors after the deprotonation of the amide nitrogen. This deprotonation is typically facilitated by a basic medium or the presence of a metal ion that promotes acidification of the N-H proton. Upon deprotonation, the amide nitrogen becomes a strong, anionic donor. wikipedia.org

This dual functionality allows the ligand to form highly stable chelate rings. Studies on analogous bis(amino amide) copper(II) complexes show that the metal ion is coordinated by two amine groups and two deprotonated amide groups in a square planar geometry. researchgate.net X-ray crystallographic data for these related complexes reveal that the metal-N(amide) bond distances are significantly shorter than the metal-N(amine) distances, indicating a stronger covalent interaction with the anionic amide donors. researchgate.net Similarly, palladium(II) complexes with the oxamide analogue feature a cis-(2Namide + 2Namine) coordination environment, highlighting the cooperative binding of both donor types. acs.orgnih.gov

Thermodynamic Stability Constants of Metal Complexes

The thermodynamic stability of a metal complex is quantified by its formation constant (K) or, more commonly, its logarithm (log K). A high log K value indicates a strong interaction between the metal ion and the ligand, resulting in a stable complex. gcnayanangal.comresearchgate.net The chelate effect, where polydentate ligands form significantly more stable complexes than an equivalent number of monodentate ligands, is a major factor contributing to the high stability of complexes formed with Propanediamide, N,N'-bis(2-aminoethyl)-. libretexts.orgslideshare.netunm.edu

While specific stability constants for Propanediamide, N,N'-bis(2-aminoethyl)- are not extensively documented in the reviewed literature, data from analogous bis(amino amide) and aminopolycarboxylate ligands provide valuable insights into the expected trends. researchgate.netrsc.orgnih.gov For instance, the stability of Cu(II) complexes with a family of bis(amino amide) ligands was determined potentiometrically, showing the formation of highly stable species. researchgate.netrsc.org The stability constants for lanthanide complexes with ligands containing both amine and carboxylate donors also show very high values, increasing across the lanthanide series. nih.gov

The table below presents representative stability constant data for Cu(II) with related bis(amino amide) ligands and for various lanthanide ions with the ligand H(2)bped, illustrating the high affinity of such multifunctional ligands for metal ions.

| Ligand | Metal Ion | log K | Reference |

|---|---|---|---|

| Bis(amino amide) (GlyA2) | Cu(II) | 10.16 | researchgate.net |

| Bis(amino amide) (AlaA2) | Cu(II) | 9.04 | researchgate.net |

| Bis(amino amide) (PheA2) | Cu(II) | 8.30 | researchgate.net |

| H(2)bped | La(III) | 10.81 | nih.gov |

| H(2)bped | Gd(III) | 12.37 | nih.gov |

| H(2)bped | Yb(III) | 13.42 | nih.gov |

Synthesis and Characterization of Metal-Propanediamide, N,N'-bis(2-aminoethyl)- Complexes

The synthesis of metal complexes with Propanediamide, N,N'-bis(2-aminoethyl)- typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of analytical and spectroscopic techniques to elucidate their structure and properties.

Transition Metal Complexes

The preparation of transition metal complexes generally involves mixing the ligand with a metal salt (e.g., chlorides, nitrates, or acetates) in a solvent such as water, ethanol, or methanol. nih.govekb.egnih.govrdd.edu.iqekb.eg The reaction conditions, such as pH and temperature, can be adjusted to promote the formation of the desired complex, particularly to facilitate the deprotonation of the amide groups for coordination.

For example, the synthesis of palladium(II) complexes with the analogous N,N′-bis(2-aminoethyl)oxamide ligand was achieved by reacting the ligand with a palladium(II) salt in an aqueous solution. acs.orgnih.gov Depending on the reaction stoichiometry and conditions, both monomeric [PdL] and dimeric [Pd₂L₂] species were isolated. acs.orgnih.gov Similar synthetic strategies are applicable for forming complexes with other transition metals like copper(II) and nickel(II), which are known to form stable, square planar complexes with N4-donor ligands. researchgate.netresearchgate.net

The characterization of these complexes is crucial for confirming their structure and coordination environment. Key techniques include:

Infrared (IR) Spectroscopy: Used to confirm the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the N-H (amine) and C=O (amide) bonds upon complexation are indicative of coordination. The participation of the deprotonated amide group in coordination can be confirmed by the disappearance of the N-H stretching band and shifts in the amide bands. rsc.org

UV-Visible Spectroscopy: Provides information about the electronic environment of the metal ion and the coordination geometry. For instance, the position of d-d electronic transitions can distinguish between octahedral and square planar geometries in Ni(II) and Cu(II) complexes. researchgate.netrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for characterizing the structure of diamagnetic complexes (e.g., Pd(II), Ni(II)) in solution. acs.orgnih.gov

Elemental Analysis: Confirms the stoichiometry of the complex. nih.gov

The table below summarizes typical characterization data for a monomeric palladium(II) complex of the closely related oxamide ligand, which serves as a model for complexes of Propanediamide, N,N'-bis(2-aminoethyl)-.

| Technique | Observation for [Pd(L)]·2H₂O (L = deprotonated oxamide analogue) | Reference |

|---|---|---|

| X-ray Diffraction | Monomeric, square planar geometry with cis-(2Namide + 2Namine) coordination. | acs.orgnih.gov |

| IR Spectroscopy | Shifts in ν(N-H) and ν(C=O) bands upon coordination. | rsc.org |

| 1H NMR | Confirms the structure in solution and can reveal dynamic processes. | acs.orgnih.gov |

| UV-Vis Spectroscopy | Absorption bands corresponding to d-d transitions characteristic of square planar Pd(II). | researchgate.net |

Lanthanide Coordination Studies

While the coordination chemistry of Propanediamide, N,N'-bis(2-aminoethyl)- with transition metals is relatively predictable, its interaction with lanthanides is less explored in the available literature. Lanthanide ions are hard Lewis acids and typically exhibit high and flexible coordination numbers (often 8, 9, or 10). nih.gov They show a preference for hard donor atoms like oxygen over softer nitrogen donors.

Given these properties, Propanediamide, N,N'-bis(2-aminoethyl)- could coordinate to lanthanide ions primarily through its two hard carbonyl oxygen atoms. The softer amine donors might also participate in coordination, resulting in a multidentate binding mode. It is also common for water molecules or other solvent molecules to co-coordinate to the lanthanide ion to satisfy its high coordination number. nih.gov

Studies on related Schiff base ligands derived from 1,3-propanediamine have shown that they can form complexes with lanthanide ions, although these complexes were found to exist only in solution. nih.govrsc.orgresearchgate.net Research on other flexible ligands like N,N'-bis(2-pyridylmethyl)ethylenediamine-N,N'-diacetic acid (H(2)bped) has demonstrated the formation of stable, nine-coordinate lanthanide complexes in solution, where the ligand provides six donor atoms and three water molecules complete the coordination sphere. nih.gov This suggests that Propanediamide, N,N'-bis(2-aminoethyl)-, with its combination of hard and soft donors and structural flexibility, is a viable candidate for forming stable lanthanide complexes, though further specific studies are required to confirm their structure and properties.

Structural Analysis of Coordination Compounds

The structural analysis of coordination compounds involving Propanediamide, N,N'-bis(2-aminoethyl)- and its analogues is critical for understanding their chemical behavior. Upon coordination with a metal ion, the ligand typically acts as a tetradentate, dianionic N-donor ligand, binding through the two terminal amine nitrogens and the two amide nitrogens after deprotonation. This coordination mode creates a stable complex featuring three chelate rings.

Single-Crystal X-ray Diffraction Analysis of Coordination Geometries

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of metal complexes. While detailed crystal structures for the unsubstituted Propanediamide, N,N'-bis(2-aminoethyl)- ligand are not extensively documented in literature, analysis of a closely related derivative, {CuII[N,N'-bis(2-aminoethyl)-2-(2-(4-pyridyl)ethyl)malondiamido(2-)]}, confirms the tetradentate N4 coordination mode. acs.org

Further insight can be gained from the well-characterized palladium(II) complex of N,N'-bis(2-aminoethyl)oxamide, a structurally similar ligand differing only by the absence of a methylene spacer in the diamide (B1670390) core. nih.govacs.orgacs.org In the monomeric complex, [Pd(L)]·2H2O (where L is the dianion of the oxamide ligand), the palladium(II) center is coordinated by the two deprotonated amide nitrogens and the two terminal amine nitrogens. nih.gov The resulting coordination geometry is square planar, a common geometry for Pd(II) with tetradentate ligands. nih.gov The structure displays a cis-(2Namide + 2Namine) arrangement of the donor atoms. nih.govacs.org This configuration results in the formation of a five-membered oxamide chelate ring and two five-membered ethylenediamine (B42938) chelate rings. nih.gov

| Parameter | Value |

|---|---|

| Coordination Geometry | Square Planar |

| Pd-Namide Bond Length (Å) | ~2.02 |

| Pd-Namine Bond Length (Å) | ~2.05 |

| Namide-Pd-Namide Angle (°) | ~83 |

| Namine-Pd-Namine Angle (°) | ~98 |

| Namide-Pd-Namine Angle (°) | ~89 (in chelate ring) |

Data derived from studies on the analogous N,N'-bis(2-aminoethyl)oxamide complex. nih.gov

Conformational Analysis of Chelate Rings in Metal Complexes

The formation of a metal complex with Propanediamide, N,N'-bis(2-aminoethyl)- results in a fused system of three chelate rings: two five-membered rings formed by the ethylenediamine arms and one central six-membered ring from the malonamide (B141969) backbone. The stability and properties of the complex are significantly influenced by the conformations of these rings.

Theoretical studies on the malonamide molecule itself indicate that the methylene spacer provides considerable conformational flexibility. acs.orgacs.orgosti.gov When incorporated into a chelate ring with a metal, this six-membered C3N2M ring can adopt various conformations, such as the stable chair, or more flexible boat and twist-boat forms, to minimize steric strain.

The five-membered ethylenediamine chelate rings are typically found in either envelope or twisted (gauche) conformations. These non-planar arrangements are more stable than a planar conformation as they relieve the torsional strain of eclipsed C-C and C-N bonds. Dynamic processes, such as the interconversion between different ring conformations, can often be observed in solution. For instance, in a dimeric palladium(II) oxamide complex, a dynamic conformational exchange process corresponding to the molecule turning "inside out" was identified using 1H NMR spectroscopy, with an activation energy of 65 kJ/mol. nih.govacs.org

Spectroscopic Elucidation of Metal-Ligand Bonding (NMR, IR, UV-Vis)

Spectroscopic techniques are invaluable for probing the electronic structure and bonding within these coordination compounds.

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of the coordination mode. Upon deprotonation and coordination of the amide groups, the characteristic ν(N-H) stretching vibration, typically observed around 3300 cm⁻¹, disappears. Furthermore, the amide I band, which is primarily due to the ν(C=O) stretch and appears around 1680-1640 cm⁻¹ in the free ligand, experiences a significant shift to lower frequencies. This shift is indicative of the delocalization of electron density within the chelate ring upon coordination of the amide nitrogen, which weakens the C=O double bond character. The coordination of the terminal amine groups is also confirmed by shifts in their respective N-H bending and stretching frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Ni(II) or Pd(II)), NMR spectroscopy is a powerful tool. The 1H NMR spectrum of a monomeric complex is expected to be simple, showing distinct signals for the inequivalent methylene protons of the ethylenediamine and malonamide fragments. acs.org For example, the monomeric Pd(II) oxamide complex shows two triplets for the protons of the ethylenediamine bridge. acs.org In more complex structures, such as dimers, signal broadening can occur due to dynamic exchange processes in solution, providing insight into the conformational flexibility of the complex. nih.govacs.org

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of these complexes are characterized by both d-d transitions and charge-transfer bands. For a square-planar d⁸ metal ion like Ni(II) or Pd(II) in an N4 donor environment, several spin-allowed d-d transitions are expected in the visible region, although they are often low in intensity. More intense bands observed in the UV or near-UV region are typically assigned to ligand-to-metal charge transfer (LMCT) transitions, originating from the filled orbitals of the electron-rich deprotonated amide ligand to the empty d-orbitals of the metal center.

Electrochemical Properties of Metal Complexes

The dianionic, electron-donating nature of the deprotonated Propanediamide, N,N'-bis(2-aminoethyl)- ligand has a profound impact on the electrochemical properties of its metal complexes, often enabling facile, metal-centered redox processes.

Redox Behavior of Coordinated Metal Centers

Cyclic voltammetry (CV) is the primary technique used to investigate the redox behavior of these complexes. Studies on the analogous palladium(II) oxamide complex have shown that the ligand framework can stabilize higher metal oxidation states. nih.govacs.org The monomeric Pd(II) complex exhibits a two-electron oxidation of the palladium center to the Pd(IV) state. nih.gov In dimeric structures, the oxidation can occur in two distinct, quasi-reversible one-electron steps, suggesting the formation of a stable mixed-valence Pd(III)Pd(III) intermediate. nih.govacs.org This behavior highlights the non-innocent character of the bis(amide) ligand, which actively participates in stabilizing the oxidized metal center through its strong sigma-donating ability.

| Complex | Redox Process | Potential (V vs. Ag/AgCl) | Characteristics |

|---|---|---|---|

| Monomeric [PdII(L)] | PdII → PdIV + 2e- | - | Two-electron oxidation |

| Dimeric [PdII2(L)2] | [PdIIPdII] → [PdIIIPdIII] + 2e- | - | Two distinct one-electron steps |

Data derived from studies on the analogous N,N'-bis(2-aminoethyl)oxamide complex; specific potential values are dependent on electrolyte and solvent conditions. nih.gov

Influence of Ligand Environment on Redox Potentials

The redox potentials of the coordinated metal centers are highly sensitive to the surrounding chemical environment, including the solvent and the nature of the electrolyte anions present in the solution. For the palladium oxamide system, cyclic voltammetry experiments conducted in different electrolytes (e.g., perchlorate, chloride, sulfate) revealed significant variations in the observed redox behavior. nih.gov For instance, the two-step oxidation of the dimeric complex was clearly resolved in NaClO4 or Na2SO4 solutions, whereas in a NaCl electrolyte, a single, irreversible oxidation to the Pd(IV) state was observed. nih.gov This demonstrates that coordinating anions like chloride can interact with the complex, altering the redox pathway and the stability of intermediate oxidation states. The polarity and coordinating ability of the solvent also play a crucial role in stabilizing the charged species generated during the electrochemical process, thereby influencing the measured redox potentials.

Magnetic Properties of Transition Metal Complexes

The magnetic properties of transition metal complexes are fundamentally dictated by the number of unpaired d-electrons and the interactions between the metal centers. The flexible diamide ligand, Propanediamide, N,N'-bis(2-aminoethyl)-, with its nitrogen and oxygen donor atoms, can create a coordination environment that could potentially lead to interesting magnetic phenomena such as spin crossover and magnetic exchange interactions.

Spin Crossover Phenomena

Spin crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. mdpi.comdalalinstitute.commdpi.com This transition is accompanied by significant changes in magnetic and optical properties, making SCO complexes promising materials for molecular switches and data storage devices. nih.gov

For a transition metal complex to exhibit SCO, the energy difference between the LS and HS states must be comparable to the thermal energy (kBT). The ligand field strength plays a crucial role in determining this energy gap. Ligands that can provide a field strength near the point where the ligand field splitting energy (Δ) is equal to the spin pairing energy (Π) are ideal candidates for inducing SCO.

While specific data for Propanediamide, N,N'-bis(2-aminoethyl)- complexes is not available, it is conceivable that by coordinating to transition metal ions such as Fe(II), Fe(III), or Co(II), this ligand could create a coordination environment conducive to SCO. mdpi.com The flexibility of the ligand backbone could allow for the necessary structural rearrangements that accompany the spin transition.

Table 1: Hypothetical Spin Crossover Parameters for a Transition Metal Complex with Propanediamide, N,N'-bis(2-aminoethyl)-

| Metal Ion | Spin State (Low Temp) | Spin State (High Temp) | T1/2 (K) | Hysteresis Width (K) |

| Fe(II) | Low Spin (S=0) | High Spin (S=2) | 150 | 10 |

| Co(II) | Low Spin (S=1/2) | High Spin (S=3/2) | 200 | 15 |

Note: This table is purely hypothetical and for illustrative purposes, as no experimental data for spin crossover in complexes of Propanediamide, N,N'-bis(2-aminoethyl)- has been found in the reviewed literature.

Magnetic Exchange Interactions

In polynuclear complexes where two or more metal ions are in close proximity, magnetic exchange interactions can occur, leading to either ferromagnetic (parallel spin alignment) or antiferromagnetic (antiparallel spin alignment) coupling. dalalinstitute.com The nature and magnitude of this interaction are mediated by the bridging ligands connecting the metal centers.

Propanediamide, N,N'-bis(2-aminoethyl)- possesses the potential to act as a bridging ligand, connecting two or more metal centers. The diamide functionality and the ethylenediamine arms could coordinate to different metal ions, creating a pathway for magnetic exchange. The extent of the electronic communication between the metal centers would depend on the coordination mode of the ligand and the orbital overlap. mdpi.com

For instance, in a hypothetical dinuclear copper(II) complex bridged by this ligand, the magnetic properties would be determined by the exchange coupling constant, J. A negative J value would indicate antiferromagnetic coupling, leading to a diamagnetic ground state at low temperatures, while a positive J value would signify ferromagnetic coupling and a high-spin ground state. nih.gov

Supramolecular Assembly Formation through Coordination

The ability of ligands to bridge metal ions is the fundamental principle behind the formation of supramolecular structures such as metal-organic frameworks (MOFs) and coordination polymers. beilstein-journals.org

Metal-Organic Frameworks (MOFs) incorporating Propanediamide, N,N'-bis(2-aminoethyl)- Motifs

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands to form one-, two-, or three-dimensional porous networks. nih.govmdpi.com The tunability of their pore size and functionality makes them attractive for applications in gas storage, separation, and catalysis. escholarship.org

Although no MOFs incorporating Propanediamide, N,N'-bis(2-aminoethyl)- have been reported in the surveyed literature, the ligand's structure suggests its potential as a building block for such materials. Its flexibility and multiple donor sites could lead to the formation of novel network topologies. The amide groups within the ligand could also participate in hydrogen bonding interactions, further stabilizing the framework and potentially influencing its properties. mdpi.com

Coordination Polymers and Self-Assembly Processes

Coordination polymers are extended structures formed through the self-assembly of metal ions and bridging ligands. doi.org The final structure is influenced by factors such as the coordination geometry of the metal ion, the flexibility of the ligand, and the reaction conditions. nih.gov

Propanediamide, N,N'-bis(2-aminoethyl)- could act as a flexible linker in the self-assembly of coordination polymers. Depending on the metal-to-ligand ratio and the coordination preferences of the metal ion, various architectures, from simple 1D chains to more complex 2D or 3D networks, could be envisioned. The amide functionalities could also direct the self-assembly process through hydrogen bonding, leading to predictable and well-defined supramolecular structures. cmu.edu

Catalytic Applications of Propanediamide, N,n Bis 2 Aminoethyl Metal Complexes

Catalysis in Organic Synthesis

Metal complexes incorporating bis(amido) and bis(amidate) ligands have demonstrated considerable versatility in catalyzing a range of fundamental organic transformations. The electronic and steric properties of these ligands can be readily tuned, influencing the reactivity and selectivity of the metallic center.

The ability of bis(amido) ligands to stabilize various oxidation states of metal centers makes them suitable for catalyzing redox reactions. For instance, iron(II) complexes with tetradentate bis(amido)bis(phosphine) ligands have been investigated for their role in metal-assisted oxidation of phosphines. digitellinc.comdigitellinc.com In these systems, the amide ligands are crucial in facilitating bifunctional substrate activation across the metal-amide bond. digitellinc.comdigitellinc.com While this is an intramolecular oxidation, it suggests the potential for analogous complexes of Propanediamide, N,N'-bis(2-aminoethyl)- to participate in intermolecular oxidation catalysis.

In the realm of reduction reactions, anionic amido iron(II) complexes have been successfully employed as catalysts for the hydrosilylation of alkenes. nih.govresearchgate.net These transformations are significant for the formation of organosilanes, which are valuable intermediates in organic synthesis. A triamido ferrate complex, for example, has shown good activity in the regioselective hydrosilylation of styrenes to produce branched benzylsilanes. nih.govresearchgate.net The catalytic cycle is proposed to involve the formation of an iron hydride species. nih.govresearchgate.net Furthermore, manganese complexes with related amido ligands have been shown to mediate the reduction of amides to amines.

The table below summarizes representative reduction reactions catalyzed by metal complexes with amido-type ligands.

| Catalyst | Substrate | Reductant | Product | Yield (%) | Reference |

| K[Fe(N^N)N(SiMe3)2] | Styrene | PhSiH3 | Branched Alkylsilane | >95 | nih.govresearchgate.net |

| (κ2-P,N)Mn{N(SiMe3)2} | N,N-Dibenzylpivalamide | PhSiH3 | Corresponding Amine | >90 |

This table presents data for catalysts structurally related to Propanediamide, N,N'-bis(2-aminoethyl)- metal complexes.

The formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to the synthesis of a vast array of organic molecules. Metal complexes with bis(amidate) ligands have emerged as effective catalysts for C-N bond-forming reactions. For example, rare-earth metal amides supported by bridged bis(amidato) ligands have demonstrated high catalytic activities in the direct amidation of aldehydes and the addition of amines to carbodiimides. nih.gov These reactions provide efficient routes to amides and guanidines, respectively.

A notable application is the use of a bis(amidate)bis(amido) titanium complex as a precatalyst for the anti-Markovnikov hydroamination of alkynes. acs.org This reaction is highly regioselective and tolerates a variety of functional groups. acs.org The development of such catalysts is significant for the synthesis of enamines and imines.

While direct examples of C-C bond formation catalyzed by simple bis(amido) complexes are less common, the broader field of transition-metal catalysis offers numerous examples where amido ligands play a role in facilitating such reactions. researchgate.netnih.govnih.govacs.orgrsc.org For instance, tantalum diamidophosphine complexes have been studied in the context of reactions involving alkyne ligands that lead to C-C bond formation. researchgate.net

Below is a data table highlighting C-N bond formation reactions catalyzed by related bis(amidate) metal complexes.

| Catalyst | Substrate 1 | Substrate 2 | Product Type | Yield (%) | Reference |

| {LnRE[N(TMS)2]}2 | Aldehyde | Amine | Amide | High | nih.gov |

| {LnRE[N(TMS)2]}2 | Carbodiimide | Amine | Guanidine | High | nih.gov |

| Bis(amidate)bis(amido) Titanium Complex | Terminal Alkyne | Primary Amine | Imine | up to 98 | acs.org |

This table presents data for catalysts structurally related to Propanediamide, N,N'-bis(2-aminoethyl)- metal complexes.

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanistic pathways of catalytic reactions is crucial for catalyst optimization and the development of new transformations. For reactions catalyzed by metal-amido complexes, mechanistic studies often point to the involvement of key intermediates where the substrate interacts with the metal center, and the amido ligand may participate directly in the reaction.

In the case of palladium-catalyzed aryl halide aminations, kinetic studies and the independent synthesis of intermediates have suggested that a three-coordinate palladium amido complex is a key intermediate. berkeley.edu The catalytic cycle involves reversible transmetalation followed by a rate-determining reductive elimination of the arylamine. berkeley.edu

For aluminum(III)-catalyzed transamidation of tertiary amides, mechanistic investigations using kinetic, spectroscopic, and computational methods have revealed that the catalyst resting state is an equilibrium mixture of a dimeric and a monomeric tris(amido)Al(III) species. nih.gov The turnover-limiting step is proposed to be the intramolecular nucleophilic attack of an amido ligand on a coordinated carboxamide. nih.gov

In the context of nickel(II) complexes with bis(amidophenyl)amine ligands used for catalytic aziridination, mechanistic studies suggest that a five-coordinate nickel(III) complex supported by a ligand radical acts as the reactive intermediate. emory.edu These examples underscore the diverse mechanistic roles that amido-type ligands can play in catalysis.

Design of Immobilized Catalytic Systems

The immobilization of homogeneous catalysts onto solid supports is a key strategy for improving their practicality, enabling easy separation from the reaction mixture and potential for recycling. While specific examples of immobilized catalysts based on Propanediamide, N,N'-bis(2-aminoethyl)- are not readily found, the principles of catalyst immobilization can be applied to this system.

Functional groups can be incorporated into the ligand backbone to allow for covalent attachment to a solid support, such as silica (B1680970) or a polymer resin. For instance, modifying the surface of a support with organic ligands can enhance the binding of metal nanoparticles and prevent their aggregation, thereby maintaining high catalytic activity. rsc.org Thiolate groups, for example, are promising anchors for immobilizing catalysts on metal surfaces. nih.gov The design of such systems requires careful consideration of the linker length and the nature of the anchor group to ensure that the catalytic activity of the metal center is not compromised.

Based on a comprehensive search for "Propanediamide, N,N'-bis(2-aminoethyl)-," there is insufficient available scientific literature to fulfill the detailed article outline provided. The search results consistently yield information on structurally different, though similarly named, compounds such as "N,N'-Bis(2-aminoethyl)-1,3-propanediamine," "Bis(2-aminoethyl)terephthalamide," and "Bis(2-aminoethyl)adipamide."

Utilizing data from these distinct chemical compounds would be scientifically inaccurate and would not pertain to the specific subject of "Propanediamide, N,N'-bis(2-aminoethyl)-." Therefore, it is not possible to generate a factually accurate article that strictly adheres to the requested outline focusing solely on this compound.

To provide the requested article, specific research studies detailing the use of "Propanediamide, N,N'-bis(2-aminoethyl)-" in the specified areas of materials science and polymer research are required. Such studies were not identified in the performed searches.

Theoretical and Computational Investigations of Propanediamide, N,N'-bis(2-aminoethyl)-

Following a comprehensive review of available scientific literature, it has been determined that specific theoretical and computational studies focusing solely on the chemical compound Propanediamide, N,N'-bis(2-aminoethyl)- are not present in publicly accessible research databases. Therefore, the generation of a detailed article on its electronic structure, conformational flexibility, ligand-metal interactions, and catalytic mechanisms, as per the requested outline, cannot be completed at this time.

Scientific and academic integrity demand that the information presented is accurate and derived from verifiable sources. Without published research on Density Functional Theory (DFT) studies, Molecular Dynamics (MD) simulations, or other computational models directly related to Propanediamide, N,N'-bis(2-aminoethyl)-, any attempt to construct the requested article would involve speculation or the inappropriate extrapolation of data from dissimilar molecules. This would contradict the core requirements of providing scientifically accurate and authoritative content.

Further searches for this specific compound in chemical databases and research repositories did not yield the necessary foundational studies to address the detailed subsections of the proposed article. The academic community has not yet published theoretical investigations into the following areas for Propanediamide, N,N'-bis(2-aminoethyl)-:

Theoretical and Computational Investigations of Propanediamide, N,n Bis 2 Aminoethyl

Computational Modeling of Catalytic Mechanisms

We are committed to providing content that is rigorously researched and factually sound. In the absence of primary research literature on this specific topic, we are unable to fulfill the request as outlined. We will continue to monitor the scientific landscape and will be prepared to revisit this topic should relevant research be published in the future.

Advanced Characterization Techniques in Propanediamide, N,n Bis 2 Aminoethyl Research

Solid-State NMR Spectroscopy for Structural Elucidation

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique for characterizing the molecular structure, conformation, and packing of crystalline and amorphous solids. For a molecule like Propanediamide, N,N'-bis(2-aminoethyl)-, SSNMR would provide critical insights into the local environments of carbon and nitrogen atoms, the effects of hydrogen bonding involving the amide groups, and the presence of any conformational isomers (rotamers) resulting from restricted rotation around the C-N amide bonds.

In studies of analogous compounds, such as 1,4-benzene bisamides, SSNMR has been instrumental in elucidating crystal structures, often in combination with X-ray diffraction and computational modeling. For instance, ¹³C{¹H} Cross-Polarization Magic Angle Spinning (CP MAS) NMR spectra can distinguish between carbon atoms in different chemical environments, revealing the molecular packing. Research on symmetrically and asymmetrically substituted 1,4-benzene bisamides has shown that bulky side groups can direct the molecules into a packing pattern that favors the formation of thin platelets, while slim peripheral groups can lead to self-assembly into ribbon-like nano-objects. The chemical shifts in the SSNMR spectra provide direct evidence of these distinct solid-state arrangements.

Furthermore, NMR techniques are adept at identifying isomers formed due to the high rotational energy barrier of the amide C-N bond. Studies on compounds like N,N'-bis-formyl-o-tolidine show distinct sets of signals for cis and trans isomers in solution, a phenomenon that can be locked into the solid-state structure and would be readily detectable by SSNMR. For Propanediamide, N,N'-bis(2-aminoethyl)-, SSNMR would be expected to resolve signals for the carbonyl and various methylene (B1212753) carbons, with their chemical shifts being highly sensitive to the molecular conformation and intermolecular interactions within the crystal lattice.

Table 1: Illustrative ¹³C NMR Chemical Shifts for Isomers of an Analogous Bis-Amide (N,N'-bis-formyl-o-tolidine in DMSO-d₆) (Data shown to exemplify the capability of NMR to distinguish between rotational isomers)

| Carbon Atom | Chemical Shift δ (ppm) - cis,cis Isomer | Chemical Shift δ (ppm) - trans,trans Isomer |

| C=O (Formyl) | 160.8 | 164.1 |

| Aromatic C-N | 134.7 | 134.9 |

| Aromatic C-C | 133.5 | 133.2 |

| Aromatic C-H | 130.6 | 130.4 |

| Aromatic C-H | 127.1 | 126.9 |

| Aromatic C-H | 124.6 | 124.2 |

| Aromatic C-CH₃ | 123.6 | 124.0 |

| CH₃ | 17.5 | 17.4 |

High-Resolution Mass Spectrometry for Complex Identification

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). This allows for the determination of the elemental formula of a molecule, confirming its identity and purity. For Propanediamide, N,N'-bis(2-aminoethyl)-, HRMS would be used to confirm its molecular weight and elemental composition (C₇H₁₆N₄O₂).

Techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are frequently employed for the analysis of structurally related N-acylated polyamines. While often applied to biological samples, the methodology is directly relevant for the characterization of synthetic compounds. In these methods, the molecule is first ionized, typically using electrospray ionization (ESI), and the precursor ion corresponding to the protonated molecule [M+H]⁺ is selected. This ion is then fragmented through collision-induced dissociation, and the resulting product ions are detected. This fragmentation pattern serves as a molecular fingerprint, providing definitive structural confirmation.

For related acetylated polyamines like N⁸-acetylspermidine and N¹,N¹²-diacetylspermine, robust LC-MS/MS methods have been developed for their precise quantification. Multiple Reaction Monitoring (MRM) is a common mode of operation where specific precursor-to-product ion transitions are monitored, ensuring high sensitivity and selectivity.

Table 2: Exemplary Mass Spectrometric Transitions for Analogous Acetylated Polyamines (This data illustrates the principle of MRM used in LC-MS/MS for structural confirmation and quantification)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| N⁸-acetylspermidine (ASD) | 188.2 | 72.1 |

| N¹-acetylspermine (ASP) | 245.2 | 72.1 |

| N¹,N¹²-diacetylspermine (DAS) | 287.2 | 112.1 |

Thermal Analysis (e.g., DSC, TGA) for Stability and Phase Transitions

Thermal analysis techniques are crucial for characterizing the physicochemical properties of materials, including their stability, melting behavior, and phase transitions. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, while Thermogravimetric Analysis (TGA) measures changes in mass with temperature.

For Propanediamide, N,N'-bis(2-aminoethyl)-, DSC would be used to determine its melting point (Tₘ) and the associated enthalpy of fusion (ΔHₘ), providing information on its crystallinity and purity. It could also reveal other solid-state phase transitions that may occur before melting. TGA would establish the thermal stability of the compound, identifying the onset temperature of decomposition (Tₔ) and the pattern of mass loss upon heating.

Studies on homologous series of bis-amide compounds demonstrate the utility of these techniques. For example, DSC analysis of bis-amide organogelators with varying alkane spacer lengths between the amide groups shows clear melting transitions. The melting points are influenced by the length of the spacer, which affects the efficiency of the crystal packing and intermolecular hydrogen bonding. TGA analysis of related poly(amine amide)s shows that thermal stability is influenced by the rigidity of the polymer backbone, with more rigid structures exhibiting higher degradation temperatures.

Table 3: Thermal Properties of an Analogous Homologous Series of Bisamides (nBA) (Data from a study on bisamides with a (CH₂)ₙ spacer and C₁₇ alkyl tails, illustrating the use of DSC)

| Compound (Spacer Length, n) | Melting Point (Tₘ) (°C) | Enthalpy of Fusion (ΔHₘ) (kJ/mol) |

| 5BA | 137.9 | 114.9 |

| 6BA | 145.4 | 146.5 |

| 7BA | 129.4 | 120.3 |

| 8BA | 142.1 | 148.8 |

| 9BA | 121.9 | 125.6 |

| 10BA | 138.8 | 158.5 |

Microscopic Techniques (e.g., Polarized Optical Microscopy, SEM, TEM) for Material Characterization

Microscopic techniques are indispensable for visualizing the morphology, crystal habit, and surface features of solid materials from the micro- to the nanoscale. Polarized Optical Microscopy (POM) can be used to observe the birefringence of crystalline domains, helping to identify crystalline materials and study their texture. Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography, shape, and size of particles. Transmission Electron Microscopy (TEM) allows for the visualization of the internal structure and morphology at even higher resolution.

In research on related supramolecular 1,4-benzene bisamides, techniques like Atomic Force Microscopy (AFM), which provides nanoscale surface imaging, have been used to characterize the morphologies of self-assembled nano-objects. These studies have shown a direct link between the molecular structure of the bis-amide and the resulting morphology, such as the formation of either thin platelets or ribbon-like structures. Similarly, in studies of polyamides, SEM and AFM are used to assess film homogeneity and surface roughness. These examples highlight how microscopic methods would be applied to understand the solid-state morphology of Propanediamide, N,N'-bis(2-aminoethyl)-.

Table 4: Summary of Microscopic Techniques and Their Application in Material Characterization

| Technique | Information Obtained | Relevance to Propanediamide, N,N'-bis(2-aminoethyl)- |

| Polarized Optical Microscopy (POM) | Birefringence, crystallinity, texture | Rapid assessment of crystallinity and domain size. |

| Scanning Electron Microscopy (SEM) | Surface topography, particle shape and size | Characterization of crystal habit and surface features. |

| Transmission Electron Microscopy (TEM) | Internal morphology, nanoscale structure | Visualization of defects or nanoscale ordering within crystals. |

| Atomic Force Microscopy (AFM) | Nanoscale surface topography, roughness | High-resolution imaging of crystal surfaces and self-assembled structures. |

Future Research Directions and Emerging Applications

Development of Novel Derivatized Ligands for Tailored Properties

A significant area of future research lies in the chemical modification of the propanediamide, N,N'-bis(2-aminoethyl)- backbone to create novel derivatized ligands with specific, tailored properties. The terminal amino groups and the amide nitrogens offer reactive sites for a variety of chemical transformations.

Key Research Thrusts:

Modification of Terminal Amines: The primary amine groups can be readily functionalized through reactions such as alkylation, arylation, or condensation with aldehydes and ketones to form Schiff bases. These modifications can alter the steric and electronic properties of the ligand, thereby influencing the coordination geometry and reactivity of its metal complexes.

Substitution on the Propanediamide Bridge: The central propane (B168953) unit could be substituted with various functional groups to introduce new properties. For instance, the introduction of chiral centers could lead to the development of ligands for asymmetric catalysis.

N-Alkylation/Arylation of Amide Groups: While more challenging, modification of the amide nitrogen atoms could provide another layer of control over the ligand's coordination behavior.

These derivatization strategies could lead to ligands with enhanced solubility, improved stability, or specific recognition capabilities for certain metal ions or guest molecules.

Exploration of New Metal Ion Coordination and Reactivity

The coordination chemistry of propanediamide, N,N'-bis(2-aminoethyl)- with a wide range of metal ions remains a fertile ground for exploration. The presence of multiple donor atoms (four nitrogen atoms and potentially two oxygen atoms from the amide carbonyls) allows for versatile coordination modes.

Potential Areas of Investigation:

Coordination with a Wider Range of Metal Ions: While similar ligands have been studied with transition metals like palladium, copper, and nickel, future work could explore complexation with lanthanides, actinides, and main group metals. acs.orgnih.gov This could lead to new materials with interesting magnetic, luminescent, or catalytic properties.

Unusual Coordination Geometries and Oxidation States: The flexibility of the ligand backbone may allow for the stabilization of unusual coordination geometries or metal oxidation states. For example, studies on the related N,N′-bis(2-aminoethyl)oxamide have shown that it can form both monomeric and dimeric palladium(II) complexes and can be oxidized to a palladium(IV) state. acs.orgnih.gov

Reactivity of Coordinated Ligands: Once coordinated to a metal center, the reactivity of the propanediamide ligand itself can be altered. Future research could investigate metal-templated synthesis, where the metal ion directs the course of a reaction to form complex macrocyclic or cage-like structures.

The following table summarizes potential metal ions and their expected coordination behavior with bis(aminoethyl) diamide (B1670390) ligands, based on analogous systems.

| Metal Ion | Potential Coordination Number | Likely Donor Atoms | Potential Applications of Complexes |

| Copper(II) | 4, 5, or 6 | N, O | Catalysis, bioinorganic modeling |

| Nickel(II) | 4 (square planar) or 6 (octahedral) | N, O | Catalysis, magnetic materials |

| Palladium(II) | 4 (square planar) | N | Catalysis, materials science |

| Lanthanides(III) | 8 or 9 | O (from amide) | Luminescent probes, magnetic resonance imaging contrast agents |

Synergistic Approaches Combining Propanediamide, N,N'-bis(2-aminoethyl)- with Other Functional Moieties

A promising future direction involves the integration of the propanediamide, N,N'-bis(2-aminoethyl)- scaffold with other functional molecular units to create multifunctional materials. This synergistic approach could lead to materials with novel and enhanced properties.

Examples of Synergistic Combinations:

Hybrid Organic-Inorganic Materials: The ligand could be incorporated into metal-organic frameworks (MOFs) or other porous materials. The uncoordinated amine groups could then be used for post-synthetic modification, allowing for the tuning of the material's properties for applications in gas storage, separation, or catalysis.

Conjugation to Biomolecules: Attaching the ligand to peptides, proteins, or DNA could lead to the development of new biocompatible materials, sensors, or therapeutic agents. The metal-binding properties of the ligand could be used for imaging or to induce specific biological responses.

Polymer-Supported Ligands: Immobilizing the ligand on a polymer support could facilitate its use as a recyclable catalyst or as a metal scavenger for environmental remediation. For instance, a similar compound, N,N''-Bis(2-aminoethyl)-1,3-propanediamine, has been investigated for the synthesis of resins for the removal of dyes from aqueous solutions. chemicalbook.com

Bridging Fundamental Research to Applied Chemical Technologies in Green Chemistry

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, offer a compelling framework for the future development of propanediamide, N,N'-bis(2-aminoethyl)- and its derivatives.

Potential Green Chemistry Applications:

Development of Green Catalysts: Metal complexes of these ligands could be designed to catalyze important industrial reactions, such as oxidation, reduction, and carbon-carbon bond formation, under mild and environmentally friendly conditions (e.g., in water or solvent-free systems).

Sustainable Synthesis of the Ligand: Research into more sustainable synthetic routes for propanediamide, N,N'-bis(2-aminoethyl)- itself is a key aspect of green chemistry. This could involve using renewable starting materials or employing catalytic methods that minimize waste. For example, the synthesis of a related compound, Bis(2-aminoethyl)terephthalamide, has been achieved through the aminolysis of waste poly(ethylene terephthalate) (PET) bottles, demonstrating a circular economy approach. nih.gov

Avoiding Unnecessary Derivatization: A core principle of green chemistry is to minimize the use of protecting groups and other temporary modifications during synthesis. taylorfrancis.comgappeptides.com Future synthetic strategies for derivatives of propanediamide, N,N'-bis(2-aminoethyl)- should aim to be as atom-economical and step-efficient as possible.

By focusing on these green chemistry principles, the fundamental research on this class of compounds can be more effectively translated into practical and sustainable chemical technologies.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N,N'-bis(2-aminoethyl)propanediamide derivatives?

- Methodological Answer : The synthesis involves reacting N,N'-bis(2-alkylamideethyl)-propanediamine with formaldehyde and formic acid in isopropanol at 98°C for 15 hours. Key factors include stoichiometric ratios (e.g., 0.05 mol substrate, 0.25 mol formaldehyde, 0.3 mol formic acid) and post-reaction neutralization with NaOH to remove excess acid. Yields range from 78–81% depending on alkyl chain length (C11–C17) . Characterization via NMR and FTIR is critical to confirm amine-to-amide conversion and purity.

Q. How can solvent-free methods improve the synthesis of Schiff base ligands derived from this compound?

- Methodological Answer : Microwave-assisted, solvent-free synthesis (as used for N,N'-bis(2-aminoethyl)piperazine derivatives) reduces reaction time and eliminates solvent waste. Combining the diamine with aldehydes (e.g., salicylaldehyde) under microwave irradiation ensures efficient imine bond formation. Purity is verified via melting point analysis and elemental microanalysis .

Q. What analytical techniques are essential for characterizing structural and functional groups in this compound?

- Methodological Answer : Use -NMR to confirm the presence of ethylenediamine protons (δ 2.5–3.0 ppm) and amide protons (δ 6.5–7.5 ppm). FTIR identifies primary amines (N–H stretches at 3300–3500 cm) and carbonyl groups (C=O at 1650–1700 cm). Mass spectrometry (ESI-MS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does pH influence the self-assembly of surfactants derived from N,N'-bis(2-aminoethyl)propanediamide?

- Methodological Answer : Gemini surfactants with this backbone exhibit pH-responsive behavior due to protonation/deprotonation of amine groups. At low pH (<4), tertiary amines are protonated, increasing hydrophilicity and reducing micelle formation. Dynamic light scattering (DLS) and surface tension measurements quantify critical micelle concentration (CMC) shifts across pH 2–10 .

Q. Can this compound act as a chelating agent for metal ions in biochemical applications?

- Methodological Answer : Structural analogs like ethylene glycol-O,O'-bis(2-aminoethyl)-N,N,N',N'-tetraacetic acid demonstrate chelation of Ca and Mg. For this compound, conduct UV-Vis titration with metal salts (e.g., CuSO) to determine binding constants. X-ray crystallography or EXAFS can elucidate coordination geometry .

Q. What role does this diamine play in synthesizing ion-exchange resins or polymeric materials?

- Methodological Answer : When copolymerized with formaldehyde and phenol, it forms cross-linked polymers with tertiary amine groups suitable for ion-exchange resins. Monitor polymerization via gel permeation chromatography (GPC) and test ion capacity using acid-base titration .

Q. How do alkyl chain modifications affect the thermal stability of propanediamide derivatives?

- Methodological Answer : Thermogravimetric analysis (TGA) of derivatives with varying alkyl chains (C11–C17) reveals that longer chains enhance thermal stability (decomposition >250°C). Differential scanning calorimetry (DSC) identifies phase transitions, correlating chain length with melting points .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for alkylated derivatives: How to address inconsistencies?

- Methodological Answer : Yield variations (e.g., 78.6% for C11 vs. 81.2% for C15) may arise from steric hindrance or solubility differences. Replicate syntheses under inert atmospheres (N) and optimize purification (e.g., column chromatography vs. recrystallization) to minimize side reactions .

Q. Conflicting reports on chelation efficiency: What experimental controls are necessary?

- Methodological Answer : Standardize metal ion concentrations and buffer systems (e.g., Tris-HCl vs. HEPES) to avoid pH-dependent artifacts. Include EDTA as a positive control and use atomic absorption spectroscopy (AAS) for precise metal quantification .

Methodological Best Practices

- Experimental Design : For stimuli-responsive studies, use a factorial design to test pH, temperature, and ionic strength variables.

- Data Validation : Cross-validate spectroscopic data with computational tools (e.g., DFT for IR/NMR prediction).

- Safety Protocols : Handle formaldehyde and formic acid in fume hoods with PPE, as per hazard guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.